

# Tert-butyl 2-fluoro-4-nitrobenzoate IUPAC name

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## Compound of Interest

Compound Name: *Tert-butyl 2-fluoro-4-nitrobenzoate*

Cat. No.: *B114885*

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An In-depth Technical Guide to **tert-Butyl 2-fluoro-4-nitrobenzoate**

## Introduction

IUPAC Name: **tert-butyl 2-fluoro-4-nitrobenzoate**<sup>[1]</sup>

**Tert-butyl 2-fluoro-4-nitrobenzoate** is a versatile chemical intermediate that holds significant importance in the fields of organic synthesis and pharmaceutical research.<sup>[2]</sup> It serves as a crucial building block for the creation of more complex, biologically active molecules.<sup>[2][3]</sup> The compound's chemical structure, featuring both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it a valuable reagent for medicinal chemists and material scientists.<sup>[2]</sup> The presence of these functional groups allows for targeted modifications, facilitating the development of novel pharmaceuticals, agrochemicals, and advanced polymers.<sup>[2][4][5]</sup> This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and drug development.

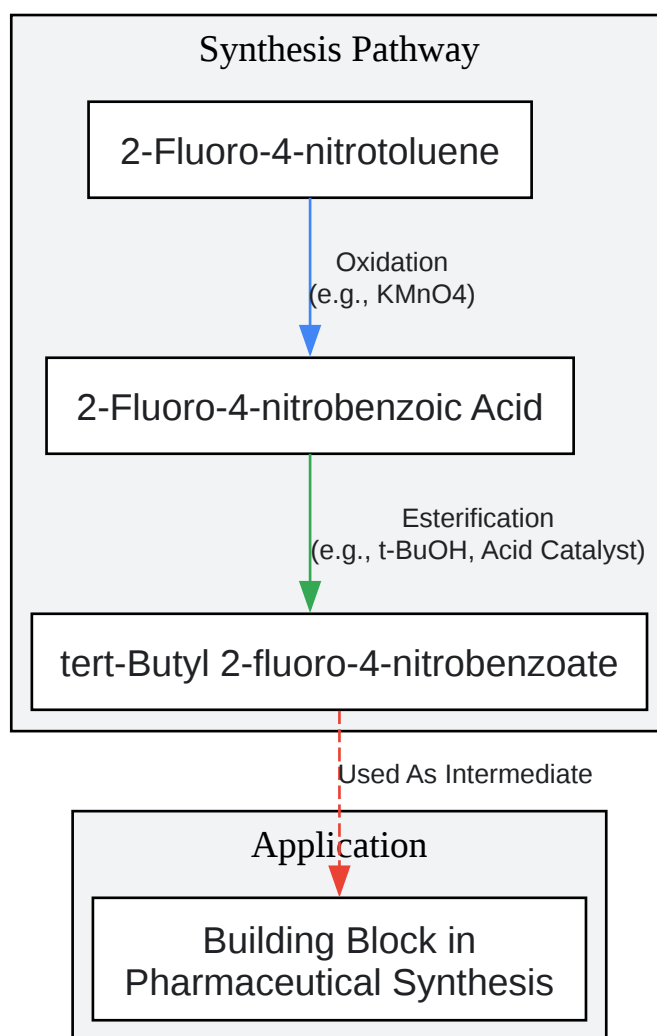
## Physicochemical and Spectral Data

The properties of **tert-butyl 2-fluoro-4-nitrobenzoate** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	tert-butyl 2-fluoro-4-nitrobenzoate	PubChem[1]
CAS Number	157665-46-8	PubChem, Chem-Impex[1][2][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FNO <sub>4</sub>	PubChem, Chem-Impex[1][2][6]
Molecular Weight	241.22 g/mol	PubChem, Chem-Impex[1][2][7]
Appearance	White to off-white solid	ChemicalBook, Chem-Impex[2][7]
Purity	≥ 96% (HPLC)	Chem-Impex[2]
Boiling Point	337.9 ± 32.0 °C (Predicted)	ChemicalBook[7]
Density	1.250 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[7]
Storage Conditions	Store at 0-8°C or room temperature	Chem-Impex, ChemicalBook[2][7]
SMILES	CC(C)(C)OC(=O)C1=CC(=C(C=C1))F	PubChem[1]

## Synthesis and Manufacturing Workflow

The synthesis of **tert-butyl 2-fluoro-4-nitrobenzoate** is typically achieved via a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.



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Caption: Synthesis workflow for **tert-Butyl 2-fluoro-4-nitrobenzoate**.

## Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The precursor, 2-fluoro-4-nitrobenzoic acid, is synthesized by the oxidation of 2-fluoro-4-nitrotoluene. A common method involves using potassium permanganate ( $\text{KMnO}_4$ ) as the oxidizing agent.[8][9]

Materials:

- 2-fluoro-4-nitrotoluene

- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ ), 1N solution
- Tetrabutylammonium bromide
- Concentrated hydrochloric acid ( $\text{HCl}$ )
- Celite

Procedure:

- A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N  $\text{NaOH}$  is stirred at room temperature.[8]
- Potassium permanganate (20.0 g) is added to the mixture.[8] After 10 minutes, the mixture is heated to  $95^\circ\text{C}$  with continuous stirring.[8]
- Additional portions of  $\text{KMnO}_4$  (30.0 g each) are added after 2 and 3 hours of reaction time.[8]
- The mixture is stirred at  $95^\circ\text{C}$  for an additional 10 hours.[8]
- After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide ( $\text{MnO}_2$ ) byproduct.[8]
- The filtrate is acidified to a pH of 2 using concentrated  $\text{HCl}$ , which causes an off-white precipitate to form.[8]
- The precipitate, 2-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration. The crude product can be purified by recrystallization from 50% ethanol to yield a white crystalline solid with a melting point of  $174.5\text{--}176.0^\circ\text{C}$ . [8][9]

## Experimental Protocol: Esterification to tert-Butyl 2-fluoro-4-nitrobenzoate

The final product is synthesized via the esterification of 2-fluoro-4-nitrobenzoic acid. This reaction typically involves reacting the carboxylic acid with a source of the tert-butyl group, such as tert-butanol, in the presence of an acid catalyst.

#### Materials:

- 2-Fluoro-4-nitrobenzoic acid
- tert-Butanol
- Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)[3]
- Anhydrous organic solvent (e.g., dichloromethane)

#### Procedure (General Method):

- 2-Fluoro-4-nitrobenzoic acid is dissolved in an excess of tert-butanol or an inert solvent.
- A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
- The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
- Upon completion, the mixture is cooled, and the excess solvent and alcohol are removed under reduced pressure.
- The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrated to yield the crude **tert-butyl 2-fluoro-4-nitrobenzoate**, which can be further purified by column chromatography or recrystallization.

## Applications in Research and Drug Development

**Tert-butyl 2-fluoro-4-nitrobenzoate** is a highly valued intermediate in pharmaceutical R&D due to its versatile functional groups.[3]

- **Scaffold for Bioactive Molecules:** The compound serves as a foundational scaffold for constructing more complex molecules. The nitro group can be readily reduced to an amine, which provides a reactive site for various chemical transformations like acylation or alkylation to form amides, amines, and heterocyclic structures.[3]

- **Introduction of Fluorine:** The strategic inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile.[5] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[3][5]
- **Therapeutic Areas:** This intermediate is utilized in the synthesis pathways for a range of potential therapeutic agents. Its derivatives have been explored in the development of anti-cancer drugs, treatments for neurological disorders, and novel antibiotics.[5]
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, this compound is used to create advanced crop protection agents with improved efficacy.[5] In materials science, it is used to develop specialized polymers and coatings with enhanced thermal stability and chemical resistance.[2]

## Conclusion

**Tert-butyl 2-fluoro-4-nitrobenzoate** is a key chemical building block with significant utility in modern chemical synthesis. Its well-defined properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. The ability to efficiently introduce both a modifiable nitro group and a pharmacologically beneficial fluorine atom ensures its continued importance in the creation of next-generation pharmaceuticals, agrochemicals, and high-performance materials.

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